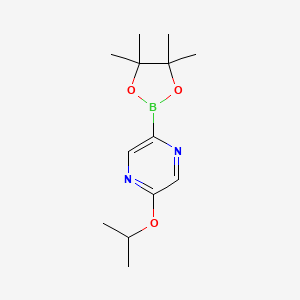

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester

Vue d'ensemble

Description

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is a useful research compound. Its molecular formula is C13H21BN2O3 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

The compound is converted to a mixture of organotrifluoroborate and pinacol . The rate of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The compound’s action results in the formation of new C–C bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Analyse Biochimique

Biochemical Properties

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds . The boronic acid group in this compound forms a complex with the palladium catalyst, enabling the transmetalation step that is essential for the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can modulate the activity of these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known that boronic esters can influence cell function by interacting with cellular proteins and enzymes. For instance, the reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can affect cell signaling pathways, gene expression, and cellular metabolism . These interactions can lead to changes in the activity of key enzymes and proteins, potentially altering cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity . Additionally, the compound can bind to specific proteins, altering their conformation and function. These molecular interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its reactivity with hydroxyl-containing biomolecules can lead to gradual degradation over time . Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modulation of enzyme activity and cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can undergo metabolic transformations, such as oxidation and conjugation, which can influence the compound’s activity and stability . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound’s interactions with specific enzymes can modulate their activity, further influencing metabolic pathways and cellular responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can also affect the compound’s distribution, as it can form complexes with proteins and other cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may be localized to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting signals and the nature of its interactions with cellular proteins . This subcellular localization can impact the compound’s activity and function, as it can modulate the activity of enzymes and proteins in specific cellular contexts.

Activité Biologique

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester (CAS No. 1309981-65-4) is a boronic ester that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazine ring, a boronic acid functional group, and a pinacol ester moiety. Its molecular formula is C_{12}H_{17BN_2O_3, with a molecular weight of 239.08 g/mol. The structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through reversible covalent bonding. The boron atom in the boronic acid moiety can form complexes with diols, influencing metabolic pathways and enzyme activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in carbohydrate metabolism.

- Receptor Interaction : It can potentially modulate receptor activity by binding to specific sites, altering physiological responses.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound's structure suggests potential efficacy in targeting cancer-related pathways.

- Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Method : Cell proliferation assays were conducted using MTT assays.

- Results : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound exhibited a notable inhibition zone of 15 mm at a concentration of 50 µg/disc.

Table 1: Biological Activity Summary

| Activity Type | Test Method | Concentration | Result |

|---|---|---|---|

| Anticancer | MTT Assay | >10 µM | Significant cytotoxicity |

| Antimicrobial | Disk Diffusion | 50 µg/disc | Inhibition zone: 15 mm |

Table 2: Comparison with Similar Compounds

| Compound Name | CAS No. | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 1309981-65-4 | Yes | Yes |

| 2-Aminopyridine-5-boronic acid pinacol ester | 2756555 | Yes | Limited |

| Bis(pinacolato)diboron | Not available | Moderate | No |

Applications De Recherche Scientifique

Organic Synthesis

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions allows chemists to construct complex molecules efficiently. Notably, it is utilized in:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The compound can be used to introduce various functional groups into aromatic systems, enhancing their reactivity and utility in further chemical transformations .

Medicinal Chemistry

In medicinal chemistry, boronic acids and their derivatives have garnered attention for their potential therapeutic applications:

- Proteasome Inhibition : Compounds similar to this compound have been studied for their ability to inhibit proteasomes, which are vital for protein degradation pathways. This inhibition can lead to apoptosis in cancer cells, making them promising candidates for anticancer therapies .

- Antibody-Drug Conjugates : Research has indicated that boron-containing compounds can be integrated into site-specific antibody-drug conjugates, enhancing targeted delivery systems in cancer treatment .

Material Science

The unique properties of this compound also extend into material science:

- Polymer Chemistry : It can be employed in the synthesis of boron-containing polymers, which exhibit interesting electrical and optical properties.

- Sensors : The reactivity of boron compounds makes them suitable for developing sensors that detect various analytes through changes in fluorescence or conductivity .

Propriétés

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)17-11-8-15-10(7-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBQYHFETBUNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.